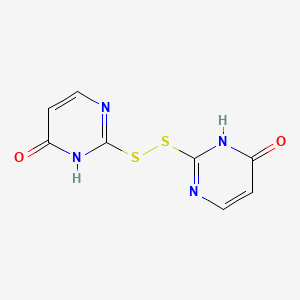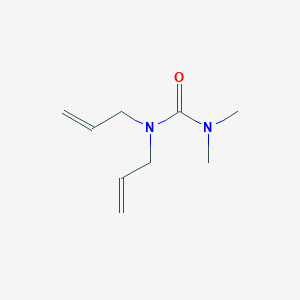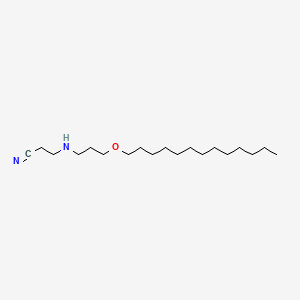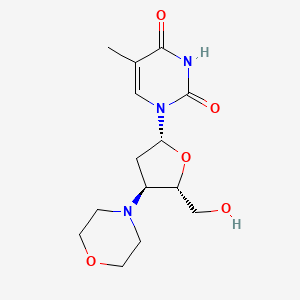
4-Pyrimidinol, 2,2'-dithiobis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinol, 2,2’-dithiobis- is a compound with the molecular formula C8H6N4O2S2 and a molecular weight of 254.289. It is characterized by the presence of two pyrimidinol groups linked by a disulfide bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinol, 2,2’-dithiobis- typically involves the reaction of pyrimidinol derivatives with sulfur-containing reagents. One common method involves the use of sodium ethoxide and ethyl cyanoacetate, followed by the addition of guanidine hydrochloride. The reaction mixture is heated under reflux and then acidified to yield the desired product .
Industrial Production Methods
Industrial production methods for 4-Pyrimidinol, 2,2’-dithiobis- are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyrimidinol, 2,2’-dithiobis- undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bond in the compound can be cleaved under reductive conditions, leading to the formation of thiol derivatives .
Common Reagents and Conditions
Common reagents used in the reactions of 4-Pyrimidinol, 2,2’-dithiobis- include reducing agents such as sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of 4-Pyrimidinol, 2,2’-dithiobis- depend on the specific reaction conditions. For example, reductive cleavage of the disulfide bond yields thiol derivatives, while oxidation can lead to the formation of sulfonic acid derivatives .
Aplicaciones Científicas De Investigación
4-Pyrimidinol, 2,2’-dithiobis- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinol, 2,2’-dithiobis- involves the reversible cleavage and formation of its disulfide bond. This redox activity allows the compound to interact with various molecular targets, including enzymes and proteins involved in redox signaling pathways. The disulfide bond can be reduced to form thiol groups, which can then participate in further chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dithiobis(pyridine N-oxide): Similar in structure but with pyridine N-oxide groups instead of pyrimidinol groups.
2-(Diethylamino)-6-methyl-4-pyrimidinol: Contains a diethylamino group and is used as an analytical standard.
3-Pyridinols and 5-pyrimidinols: These compounds are used as antioxidants and have similar redox properties.
Uniqueness
4-Pyrimidinol, 2,2’-dithiobis- is unique due to its specific combination of pyrimidinol groups and a disulfide bond. This structure imparts distinct redox properties, making it valuable for applications in redox biology and coordination chemistry .
Propiedades
Número CAS |
34262-66-3 |
|---|---|
Fórmula molecular |
C8H6N4O2S2 |
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
2-[(6-oxo-1H-pyrimidin-2-yl)disulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H6N4O2S2/c13-5-1-3-9-7(11-5)15-16-8-10-4-2-6(14)12-8/h1-4H,(H,9,11,13)(H,10,12,14) |
Clave InChI |
NJINJSNLLJGLRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(NC1=O)SSC2=NC=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















